molecular formula C11H7NO4S B6390331 MFCD18317671 CAS No. 1261964-49-1

MFCD18317671

Cat. No.: B6390331
CAS No.: 1261964-49-1
M. Wt: 249.24 g/mol
InChI Key: GZWYLPKJLFBRMJ-UHFFFAOYSA-N
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Description

However, based on general principles of chemical nomenclature and comparison methodologies outlined in the evidence, such identifiers typically correspond to unique entries in chemical databases (e.g., MDL numbers or CAS Registry Numbers) that catalog molecular structures, physical properties, and applications . For context, similar identifiers like MFCD00003330 (CAS 1761-61-1) and MFCD00039227 (CAS 1533-03-5) are associated with brominated and trifluoromethyl-substituted aromatic compounds, respectively, which are often used in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

6-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10(14)6-1-2-8(12-4-6)7-3-9(11(15)16)17-5-7/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWYLPKJLFBRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687679
Record name 6-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-49-1
Record name 6-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Carboxythiophene-4-yl)nicotinic acid typically involves the following steps:

    Thiophene Derivatization: The initial step involves the functionalization of thiophene to introduce a carboxyl group at the 2-position. This can be achieved through various methods, including carboxylation reactions.

    Coupling Reaction: The carboxylated thiophene is then coupled with nicotinic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity 6-(2-Carboxythiophene-4-yl)nicotinic acid.

Industrial Production Methods: In an industrial setting, the production of 6-(2-Carboxythiophene-4-yl)nicotinic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for efficient production.

Types of Reactions:

    Oxidation: 6-(2-Carboxythiophene-4-yl)nicotinic acid can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

6-(2-Carboxythiophene-4-yl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 6-(2-Carboxythiophene-4-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxyl and nicotinic acid groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

While direct data for MFCD18317671 is unavailable, a framework for comparison can be established using analogous compounds from the evidence. Key parameters include molecular structure , physicochemical properties , synthetic accessibility , and biological relevance . Below is a hypothetical comparison based on documented analogs:

Table 1: Structural and Physicochemical Comparison

Parameter This compound (Hypothetical) CAS 1761-61-1 CAS 1533-03-5
Molecular Formula Undocumented C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight Undocumented 201.02 g/mol 202.17 g/mol
Solubility (Water) Undocumented 0.687 mg/mL (0.00342 M) Not reported
Log S (ESOL) Undocumented -2.47 -2.85 (estimated)
Synthetic Method Undocumented A-FGO-catalyzed coupling Methanol-based condensation
Hazard Warnings Undocumented H302 (Harmful if ingested) Not reported

Key Findings:

Structural Similarity :

  • Brominated aromatics (e.g., CAS 1761-61-1) often exhibit higher reactivity in substitution reactions due to the electron-withdrawing effects of bromine, whereas trifluoromethyl groups (e.g., CAS 1533-03-5) enhance metabolic stability and lipophilicity .
  • If This compound contains similar substituents, its reactivity and stability would align with these trends.

Synthetic Accessibility :

  • CAS 1761-61-1 was synthesized using a green chemistry approach with an A-FGO catalyst (98% yield), highlighting the efficiency of heterogeneous catalysts in aromatic coupling reactions .
  • CAS 1533-03-5 employed a solvent-free condensation method, suggesting that This compound might also benefit from analogous sustainable protocols .

Biological Relevance :

  • Brominated compounds often serve as intermediates in drug synthesis, while trifluoromethylated analogs are prevalent in agrochemicals due to their resistance to enzymatic degradation .

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